methyl 4-[({[4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
METHYL 4-[(2-{[4-(4-METHYLPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound that features a triazole ring, a thiophene ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(2-{[4-(4-METHYLPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the thiophene and methylphenyl groups. The final steps involve the acetylation and esterification reactions to form the benzoate ester. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(2-{[4-(4-METHYLPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and substituted aromatic compounds. These products can be further utilized in various applications, including drug development and materials science .
Scientific Research Applications
METHYL 4-[(2-{[4-(4-METHYLPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of METHYL 4-[(2-{[4-(4-METHYLPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity and cellular processes. The thiophene ring can interact with biological membranes, affecting their permeability and function. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(3-METHYL-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE
- **ETHYL 4-[(3-CYANO-6-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE
Uniqueness
METHYL 4-[(2-{[4-(4-METHYLPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole and thiophene rings allows for diverse reactivity and interaction with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H20N4O3S2 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-(4-methylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H20N4O3S2/c1-15-5-11-18(12-6-15)27-21(19-4-3-13-31-19)25-26-23(27)32-14-20(28)24-17-9-7-16(8-10-17)22(29)30-2/h3-13H,14H2,1-2H3,(H,24,28) |
InChI Key |
RHCCSEADHLGFCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CS4 |
Origin of Product |
United States |
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